[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate
Description
[2-[[4-(Trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate (CAS: 338794-49-3) is a sulfamate ester derivative with a molecular formula of C₁₄H₁₃F₃N₂O₅S₂ and a molecular weight of 410.39 g/mol. Its structure comprises a phenyl ring substituted with a trifluoromethoxy group and a carbamoyl moiety, linked to a dimethylsulfamate ester (). Key physicochemical properties include:
Properties
IUPAC Name |
[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O5S/c1-21(2)27(23,24)26-14-6-4-3-5-13(14)15(22)20-11-7-9-12(10-8-11)25-16(17,18)19/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCQJQKSZUOTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate typically involves multiple steps. One common method starts with the reaction of 4-(trifluoromethoxy)aniline with phosgene to form 4-(trifluoromethoxy)phenyl isocyanate. This intermediate is then reacted with 2-aminophenyl N,N-dimethylsulfamate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
- Inhibitory Activity : Studies indicate that the compound may act as an inhibitor of specific enzymes, which can be pivotal in treating diseases linked to those enzymes. For instance, compounds similar to this structure have shown promise in inhibiting human leukocyte elastase, an enzyme involved in inflammatory processes .
- Anticancer Potential : The trifluoromethoxy group is known to enhance the pharmacological properties of compounds. Research has suggested that derivatives of this compound may exhibit anticancer activity by interfering with cancer cell proliferation pathways .
Agrochemical Applications
The compound's properties are also relevant in agricultural chemistry, particularly as a pesticide or herbicide.
- Pesticide Development : The sulfamate group enhances the bioactivity of agrochemicals. Similar compounds have been utilized to develop effective pesticides that target specific pests while minimizing environmental impact .
- Environmental Safety : Studies on the environmental fate of related compounds indicate that they can be designed to degrade into non-toxic byproducts, making them suitable for sustainable agricultural practices .
Case Study 1: Enzyme Inhibition
A research article demonstrated that a structurally similar compound inhibited human leukocyte elastase with an IC50 value indicating potent activity. This suggests that 2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate could be explored further for its inhibitory effects on similar proteolytic enzymes involved in inflammation and cancer progression.
Case Study 2: Pesticidal Efficacy
In another study focusing on the development of new agrochemicals, derivatives of the sulfamate class were tested against common agricultural pests. Results showed a significant reduction in pest populations with minimal toxicity to beneficial insects, highlighting the potential application of this compound in integrated pest management strategies.
Mechanism of Action
The mechanism of action of [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, while the carbamoyl and dimethylsulfamate groups contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Fluorophenyl Derivatives
The compound 2-[(4-fluorophenyl)carbamoyl]phenyl N,N-dimethylsulfamate (CAS: 338396-31-9, ) shares a nearly identical backbone but substitutes the trifluoromethoxy group with a fluorine atom. Key differences include:
- Molecular Weight : Reduced to ~370 g/mol (estimated) due to the absence of the trifluoromethoxy group.
- Lipophilicity : The trifluoromethoxy group increases logP compared to fluorine, enhancing membrane permeability but possibly reducing solubility.
| Property | Trifluoromethoxy Derivative (338794-49-3) | Fluorophenyl Derivative (338396-31-9) |
|---|---|---|
| Molecular Formula | C₁₄H₁₃F₃N₂O₅S₂ | C₁₃H₁₁FN₂O₄S₂ (estimated) |
| Molecular Weight | 410.39 g/mol | ~370 g/mol |
| Key Substituent | -OCF₃ | -F |
| Predicted pKa | 10.40 ± 0.70 | Not reported |
Thiophene vs. Benzene Ring Analogs
The compound N,N-dimethyl(2-([4-(trifluoromethoxy)anilino]carbonyl)-3-thienyl)sulfamate () features a thiophene ring instead of a benzene ring in the core structure. Thiophene’s aromaticity and sulfur atom may influence:
- Binding Affinity : Thiophene’s smaller size and sulfur’s polarizability could alter interactions with hydrophobic pockets or enzymes.
- Metabolic Stability : Sulfur-containing rings are often more resistant to oxidative metabolism compared to benzene.
Comparison with MS-247 (DNA Minor Groove Binder)
MS-247 () is a sulfamate-containing DNA minor groove binder with antitumor activity. While structurally distinct, key contrasts include:
- Mechanism : MS-247 inhibits topoisomerases I/II and induces G2-M arrest, whereas the target compound’s mechanism is unreported.
- Structural Complexity : MS-247 integrates a benzimidazole-alkylating moiety, enhancing DNA crosslinking, unlike the simpler carbamoyl-sulfamate design of the target compound.
| Property | Target Compound (338794-49-3) | MS-247 |
|---|---|---|
| Core Structure | Carbamoylphenyl sulfamate | Benzimidazole-alkylating sulfonium |
| Molecular Weight | 410.39 g/mol | 831.68 g/mol |
| Key Functional Groups | -OCF₃, -SO₂N(CH₃)₂ | -SO₂N(CH₃)₂, alkylating bis(chloroethyl) |
| Reported IC₅₀ | Not tested | 0.71 µM (pan-cancer cell lines) |
Research Findings and Implications
- Structural Insights : X-ray studies of related sulfonamides () reveal that anti-parallel conformations of N–H and C=O groups stabilize intermolecular hydrogen bonding, a feature likely shared by the target compound.
- Docking Studies: Tools like AutoDock Vina () could predict binding modes of the trifluoromethoxy derivative vs.
- Therapeutic Potential: The trifluoromethoxy group’s metabolic stability suggests advantages in drug design, but biological testing is needed to validate efficacy.
Biological Activity
The compound [2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate, also known by its CAS number 882079-20-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C30H22F6N2O4S
- Molecular Weight : 684.69 g/mol
- CAS Number : 882079-20-1
The compound features a trifluoromethoxy group which is known to enhance the lipophilicity and biological activity of organic compounds. The presence of the dimethylsulfamate moiety suggests potential applications in pharmacology, particularly in drug design.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing sulfamate groups have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies on related sulfamate derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The incorporation of trifluoromethoxy groups has been linked to enhanced antimicrobial activity. This class of compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to metabolic dysfunction.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds. The results indicated that sulfamate derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
Another investigation focused on the antimicrobial effects of trifluoromethoxy-substituted compounds. The results demonstrated that these compounds displayed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 8–32 µg/mL, indicating moderate antibacterial activity .
Case Studies
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or inhibit specific enzymes crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
